Loganic acid
Overview
Description
Loganic acid is an iridoid glycoside, a type of monoterpenoid, which is naturally found in various plants, including Cornus mas (cornelian cherry) and Gentiana lutea. It is known for its diverse biological activities and potential therapeutic applications. The chemical formula of this compound is C16H24O10, and it has a molar mass of 376.36 g/mol .
Biochemical Analysis
Biochemical Properties
Loganic acid interacts with several enzymes in its biosynthetic pathway. It is synthesized from 7-deoxythis compound by the enzyme 7-deoxythis compound hydroxylase . Furthermore, it serves as a substrate for the enzyme loganate O-methyltransferase, which catalyzes the methylation of this compound to produce loganin .
Cellular Effects
This compound has been found to have diverse biological activities. It has been reported to stimulate glucagon-like peptide-1 (GLP-1) secretion by NCI H716 human enteroendocrine colorectal cancer cells . It also inhibits the differentiation of mouse 3T3-L1 fibroblasts into adipocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to loganin. This process is catalyzed by the enzyme loganate O-methyltransferase, which adds a methyl group to the oxygen atom of the carboxyl group of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For instance, it has been shown to significantly increase osteoblastic differentiation in preosteoblast MC3T3-E1 cells by promoting alkaline phosphatase activity and increasing mRNA expression levels of bone metabolic markers such as Alpl, Bglap, and Sp7 .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For example, this compound (administered orally at 10 and 50 mg/kg/day) significantly inhibited body weight gain, total fat increase, fatty hepatocyte deposition in the liver, and adipocyte enlargement in the abdominal visceral fat tissues in an ovariectomy-induced obesity mouse model .
Metabolic Pathways
This compound is involved in the biosynthesis of indole alkaloids in Vinca rosea . It is synthesized from 7-deoxythis compound by the enzyme 7-deoxythis compound hydroxylase . It is then converted to loganin by the enzyme loganate O-methyltransferase .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it has been suggested that this compound may be transported to the leaf epidermis for further conversion into loganin .
Subcellular Localization
It is known that the enzymes involved in its biosynthesis, such as 7-deoxythis compound hydroxylase and loganate O-methyltransferase, are located in the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Loganic acid is synthesized from 7-deoxythis compound through the action of the enzyme 7-deoxythis compound hydroxylase. This enzyme catalyzes the hydroxylation of 7-deoxythis compound to produce this compound . The reaction typically occurs under mild conditions, often in aqueous environments, and requires the presence of molecular oxygen.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the fruits of Cornus mas. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. Advances in biotechnological methods, such as the use of genetically modified microorganisms, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Loganic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form loganin, a precursor for other biologically active compounds.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes like loganate O-methyltransferase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed under basic or acidic conditions.
Major Products:
Loganin: Formed through the oxidation of this compound.
Various Alcohol Derivatives: Produced through reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Loganic acid has a wide range of scientific research applications:
Mechanism of Action
Loganic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the activity of antioxidant enzymes like catalase and glutathione peroxidase, reducing oxidative stress.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and pathways, such as the TLR4-NF-κB signaling pathway.
Anti-diabetic Properties: Modulates glucose metabolism and improves insulin sensitivity.
Comparison with Similar Compounds
Loganic acid is often compared with other iridoid glycosides, such as:
Loganin: A direct oxidation product of this compound, known for its similar biological activities.
Secologanin: Another iridoid glycoside with distinct structural features and biological properties.
Swertiamarin: Found in Gentiana species, known for its bitter taste and medicinal properties.
Uniqueness: this compound is unique due to its diverse range of biological activities and its role as a precursor in the biosynthesis of other important iridoid glycosides. Its antioxidant and anti-inflammatory properties make it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-CDJYTOATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944913 | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-40-9 | |
Record name | Loganic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loganic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loganic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOGANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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